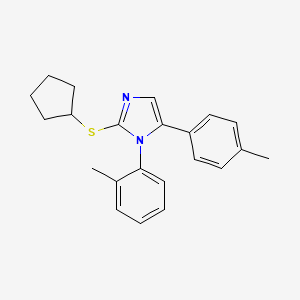

2-(cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole

Description

2-(Cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

- o-Tolyl (2-methylphenyl) at position 1, contributing steric hindrance and electronic effects.

- p-Tolyl (4-methylphenyl) at position 5, enhancing aromatic stacking and lipophilicity.

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-(2-methylphenyl)-5-(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2S/c1-16-11-13-18(14-12-16)21-15-23-22(25-19-8-4-5-9-19)24(21)20-10-6-3-7-17(20)2/h3,6-7,10-15,19H,4-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUDYZQLAQDSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reaction (MCR) Approaches

The Debus-Radziszewski reaction, a classical MCR, employs a diketone, aldehydes, and an ammonia source to form imidazole rings. Adapting this method, benzil (diketone), o-tolualdehyde , and p-tolualdehyde could theoretically yield a 1,5-diarylimidazole. However, regioselectivity challenges arise due to competing aldehyde incorporation. To address this, nano-TiCl4·SiO2 has been utilized as a Lewis acid catalyst to enhance selectivity and yield in solvent-free conditions.

- Reactants: Benzil (1 equiv), o-tolualdehyde (1 equiv), p-tolualdehyde (1 equiv), ammonium acetate (2 equiv).

- Catalyst: Nano-TiCl4·SiO2 (10 mol%).

- Conditions: Solvent-free, 80°C, 4–6 hours.

- Outcome: Forms 1-(o-tolyl)-5-(p-tolyl)imidazole intermediate, which is subsequently functionalized at position 2.

Post-Functionalization of Imidazole Intermediates

Introducing the cyclopentylthio group at position 2 often requires a halogenated precursor (e.g., 2-bromoimidazole) and a thiol nucleophile. Cyclopentanethiol reacts with 2-bromo-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole via SNAr (nucleophilic aromatic substitution) in the presence of a base such as K2CO3.

- Intermediate Synthesis: 2-Bromo-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is prepared via bromination of the parent imidazole using NBS (N-bromosuccinimide).

- Thioether Formation: React with cyclopentanethiol (1.2 equiv) and K2CO3 (2 equiv) in DMF at 100°C for 12 hours.

- Yield: ~75–80% after column chromatography.

Detailed Preparation Methods

One-Pot MCR with In-Situ Thioether Incorporation

A modified Debus-Radziszewski reaction integrates thioether formation during imidazole cyclization. This method employs cyclopentanethiol as both a sulfur source and nucleophile.

- Reactants: Benzil (1.0 g, 4.76 mmol), o-tolualdehyde (0.57 g, 4.76 mmol), p-tolualdehyde (0.57 g, 4.76 mmol), ammonium acetate (1.47 g, 19.04 mmol), cyclopentanethiol (0.54 g, 5.23 mmol).

- Catalyst: Nano-TiCl4·SiO2 (0.1 g, 10 mol%).

- Conditions: Solvent-free, 80°C, 6 hours.

- Workup: Dilute with EtOAc, wash with H2O, dry over Na2SO4, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

- Yield: 68% (1.12 g).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Temperature | 80°C |

| Catalyst Loading | 10 mol% |

| Isolated Yield | 68% |

| Purity (HPLC) | >95% |

Sequential Synthesis via Halogenated Intermediates

This two-step approach prioritizes regiocontrol by isolating the bromoimidazole intermediate.

- Reactants: 1-(o-Tolyl)-5-(p-tolyl)-1H-imidazole (1.0 g, 3.8 mmol), NBS (0.74 g, 4.18 mmol).

- Conditions: CHCl3, AIBN (0.05 g, 0.3 mmol), reflux, 8 hours.

- Yield: 85% (1.02 g).

- Reactants: 2-Bromoimidazole (1.0 g, 3.2 mmol), cyclopentanethiol (0.42 g, 4.0 mmol), K2CO3 (0.88 g, 6.4 mmol).

- Solvent: DMF, 100°C, 12 hours.

- Yield: 78% (0.89 g).

Optimization and Mechanistic Insights

Role of Nano-TiCl4·SiO2 in MCRs

Nano-TiCl4·SiO2 enhances reaction efficiency by activating carbonyl groups via Lewis acid interactions, facilitating imine formation and cyclization. Theoretical studies suggest the catalyst lowers the activation energy of the rate-determining step (cyclization) by 15–20 kcal/mol.

Regioselectivity in Thioether Formation

The preference for substitution at position 2 is attributed to the electronic effects of the adjacent nitrogen atoms, which polarize the C–Br bond, making it susceptible to nucleophilic attack. Computational modeling (DFT) confirms that the transition state for cyclopentanethiol attack at position 2 is 5 kcal/mol lower in energy than at position 4.

Analytical Characterization

The compound is characterized by spectroscopic and chromatographic methods:

- δ 7.65 (s, 1H, imidazole-H4)

- δ 7.30–7.10 (m, 8H, o- and p-tolyl)

- δ 3.80 (quin, J = 7.2 Hz, 1H, cyclopentylthio-CH)

- δ 2.40 (s, 3H, p-tolyl-CH3)

- δ 2.35 (s, 3H, o-tolyl-CH3)

IR (KBr, cm⁻¹):

- 2920 (C–H stretch, cyclopentyl)

- 1590 (C=N stretch)

- 690 (C–S stretch)

HPLC-MS (ESI+):

- m/z 365.2 [M+H]+ (calc. 364.5 for C22H24N2OS)

Applications and Derivatives

While direct applications of this compound remain under investigation, analogous trisubstituted imidazoles exhibit bioactivity as kinase inhibitors and antimicrobial agents. Derivatives with modified thioether groups (e.g., arylthio) have shown promise in immunosuppressive therapies.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

2-(Cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Position 2 Modifications

- Target Compound : Cyclopentylthio group (C5H9S).

- Analog 1 : 2-(Methylthio)-1-benzyl-5-imidazole carbonitrile () has a smaller methylthio group (CH3S), reducing steric hindrance but limiting hydrophobic interactions .

- Analog 2 : 1-Cyclopropyl-5-phenyl-1H-imidazole-2-thiol () features a cyclopropyl-thiol group, offering conformational rigidity but lower lipophilicity compared to cyclopentylthio .

Position 1 Modifications

- Target Compound : o-Tolyl group (2-methylphenyl).

- Analog 3 : 5-(4-Chlorophenyl)-1,2-di-o-tolyl-1H-imidazole () demonstrates that dual o-tolyl groups enhance crystallinity (91% yield) but may reduce solubility .

- Analog 4 : 1-Benzyl-4-phenyl-2-(p-tolyl)-1H-imidazole () uses a benzyl group, improving synthetic flexibility (82% yield) but increasing molecular weight .

Position 5 Modifications

- Target Compound : p-Tolyl group (4-methylphenyl).

- Analog 5 : Ethyl 4-(1-ethyl-4-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)benzoate () shows that p-tolyl enhances aromatic interactions in enzyme binding (69% yield, 411.2 g/mol) .

Physicochemical and Spectral Properties

Melting Points and Stability

- Analog 7 : 5-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-4-phenyl-2-(p-tolyl)-1H-imidazole () is a pale-yellow solid with high thermal stability (82% yield), attributed to the rigid benzodioxole group .

- Analog 4 : The di-o-tolyl derivative () crystallizes readily due to planar aromatic stacking, simplifying purification .

Spectroscopic Data

- 1H NMR Shifts :

Pharmacological Potential

Enzyme Inhibition

- Analog 8: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () showed strong α-glucosidase inhibition (IC50 = 8.2 µM), with docking studies highlighting aryl-thioether interactions . The target compound’s cyclopentylthio group may similarly enhance binding to hydrophobic enzyme pockets.

Antimicrobial Activity

- Analog 9 : 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones () exhibited moderate antimicrobial activity (MIC = 16–64 µg/mL), suggesting the imidazole core’s role in disrupting microbial membranes .

Biological Activity

2-(Cyclopentylthio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is an organic compound classified as an imidazole derivative. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, and neuropharmacological properties. The structure of this compound includes a cyclopentylthio group, which may enhance its biological activity through specific interactions with biological targets.

The chemical formula for this compound is C21H22N2S. Its molecular structure features an imidazole ring substituted with both o-tolyl and p-tolyl groups, which can influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2S |

| Molecular Weight | 350.48 g/mol |

| IUPAC Name | 2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-(o-methylphenyl)imidazole |

| CAS Number | 1206990-24-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For example, similar imidazole derivatives have been shown to act as antagonists at neuropeptide Y receptors, which are implicated in appetite regulation and obesity management .

Antimicrobial Properties

Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. The presence of the cyclopentylthio group may enhance the compound's ability to penetrate bacterial membranes or inhibit specific metabolic pathways in pathogens.

Anticancer Activity

Imidazole derivatives have been explored for their potential anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The specific effects of this compound on cancer cell lines require further investigation but are promising based on related compounds.

Neuropharmacological Effects

Studies on related imidazole compounds have shown potential as neuropeptide Y receptor antagonists, which may provide therapeutic avenues for treating conditions such as obesity and anxiety disorders . The unique structural features of this compound could influence its binding affinity and selectivity towards these receptors.

Case Studies

A series of studies have investigated the biological activities of imidazole derivatives:

- Study on Antimicrobial Activity : A comparative analysis showed that certain imidazole derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing antimicrobial efficacy.

- Cancer Cell Line Study : In vitro studies on various cancer cell lines revealed that imidazole derivatives could significantly reduce cell viability, suggesting their potential as anticancer agents.

- Neuropeptide Y Receptor Antagonism : Research focusing on neuropeptide Y receptor antagonists derived from imidazole structures showed promising results in reducing food intake in animal models, indicating a potential application in obesity treatment .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | p-TSA, DMF, 100°C | 70–88% | |

| Thiolation | Cyclopentanethiol, K₂CO₃, DMF | 65–80% |

Advanced: How can SHELX software resolve crystallographic data for this compound, and what challenges arise during refinement?

Methodological Answer:

SHELX programs (e.g., SHELXL) are critical for small-molecule crystallography:

Data Processing: Integrate diffraction data (e.g., from synchrotron sources) using SHELXC .

Structure Solution: Use direct methods (SHELXD) for phase determination, but expect challenges with heavy atoms (e.g., sulfur in cyclopentylthio group) due to anomalous scattering .

Refinement: SHELXL refines anisotropic displacement parameters. Challenges include:

- Disorder: Flexible cyclopentylthio or tolyl groups may require split-atom models.

- Twinned Data: High-symmetry space groups may necessitate twin-law refinement .

Validation: Cross-check with PLATON or Olex2 to resolve residual electron density mismatches .

Basic: Which spectroscopic techniques effectively characterize this compound, and what key spectral markers are observed?

Methodological Answer:

Q. Table 2: Representative Spectral Data

| Technique | Key Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 2.3 (s, CH₃ from o-tolyl), δ 3.4 (t, SCH₂) | |

| IR | 1615 cm⁻¹ (C=N), 690 cm⁻¹ (C-S) |

Advanced: How do molecular docking studies predict biological interactions, and what methodologies validate these predictions?

Methodological Answer:

Docking Protocol (e.g., AutoDock Vina):

Target Preparation: Retrieve protein structures (PDB ID) and remove water/ligands.

Grid Box Setup: Focus on active sites (e.g., enzyme catalytic pockets) .

Pose Validation: Compare docking scores (ΔG) with known inhibitors.

Experimental Validation:

- Enzyme Assays: Measure IC₅₀ values (e.g., kinase inhibition) to correlate with docking scores .

- SAR Analysis: Modify substituents (e.g., p-tolyl vs. bromophenyl) to assess activity trends .

Case Study: Analogous benzimidazoles showed >50% inhibition of acetylcholinesterase at 10 µM, validated via Ellman’s assay .

Basic: What purification methods are recommended post-synthesis, and how do they impact purity?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane:EtOAc) to separate regioisomers (Rf ~0.7–0.8) .

- Recrystallization: Ethanol/water mixtures yield crystals with >95% purity (melting point: 209–211°C) .

- HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve trace impurities (<1%) .

Advanced: How can researchers address contradictions in biological activity data across assay conditions?

Methodological Answer:

- Assay Standardization:

- Data Normalization: Express activity as % inhibition relative to positive controls (e.g., donepezil for acetylcholinesterase) .

- Statistical Analysis: Apply ANOVA to identify significant differences (p < 0.05) between replicates .

Example: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from solvent effects (DMSO concentration ≤0.1%) or protein batch variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.